ROS1 Kinase Inhibitory Potency vs. Lead Compound KIST301072
As a core component of the pyrazol-4-ylpyrimidine series, derivatives incorporating the target scaffold demonstrate significantly enhanced ROS1 kinase inhibition compared to the original lead compound. The most potent derivative in this series, compound 7c, exhibits an IC50 of 24 nM against ROS1, a marked improvement over the lead KIST301072 which showed an IC50 of 199 nM [1]. This represents an 8.3-fold increase in potency directly attributable to the optimization of the pyrazolyl-pyrimidine core.
| Evidence Dimension | ROS1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 24 nM (for derivative 7c incorporating the target scaffold) |
| Comparator Or Baseline | 199 nM (for lead compound KIST301072) |
| Quantified Difference | 8.3-fold more potent |
| Conditions | In vitro kinase activity assay |
Why This Matters
This demonstrates the core scaffold's validated role in achieving sub-100 nM potency against ROS1, a key target in NSCLC and other cancers, thereby justifying its selection for medicinal chemistry campaigns.
- [1] Abdelazem, A.Z., Al-Sanea, M.M., Park, B.S., Park, H.M., Yoo, K.H., Sim, T., Park, J.B., Lee, S.H., Lee, S.H. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. Eur. J. Med. Chem. 2015, 90, 195-208. View Source
